molecular formula C27H26N4O5S B14799490 2-Phenylethyl 4-oxo-4-({[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)butanoate

2-Phenylethyl 4-oxo-4-({[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)butanoate

Katalognummer: B14799490
Molekulargewicht: 518.6 g/mol
InChI-Schlüssel: VXYLBBXLQCJVHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenylethyl 4-[({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)amino]-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a phenylethyl group, a benzoylamino group, and a hydrazino carbonothioyl group, making it a unique molecule with interesting chemical properties.

Eigenschaften

Molekularformel

C27H26N4O5S

Molekulargewicht

518.6 g/mol

IUPAC-Name

2-phenylethyl 4-[[(4-benzamidobenzoyl)amino]carbamothioylamino]-4-oxobutanoate

InChI

InChI=1S/C27H26N4O5S/c32-23(15-16-24(33)36-18-17-19-7-3-1-4-8-19)29-27(37)31-30-26(35)21-11-13-22(14-12-21)28-25(34)20-9-5-2-6-10-20/h1-14H,15-18H2,(H,28,34)(H,30,35)(H2,29,31,32,37)

InChI-Schlüssel

VXYLBBXLQCJVHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCOC(=O)CCC(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethyl 4-[({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)amino]-4-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoylamino and hydrazino carbonothioyl intermediates, followed by their coupling with the phenylethyl group under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-phenylethyl 4-[({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-phenylethyl 4-[({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)amino]-4-oxobutanoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-phenylethyl 4-[({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoylamino and hydrazino carbonothioyl derivatives, such as:

Uniqueness

Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.